molecular formula C14H28O2 B14729159 4,5-Dimethyl-2-nonyl-1,3-dioxolane CAS No. 5421-23-8

4,5-Dimethyl-2-nonyl-1,3-dioxolane

Cat. No.: B14729159
CAS No.: 5421-23-8
M. Wt: 228.37 g/mol
InChI Key: VPTWFAIWRQIKBB-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nonyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes a dioxolane ring substituted with dimethyl and nonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-nonyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves heating the reactants under reflux conditions and removing water to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from glucose. The process involves microbial fermentation to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts and enzymes .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethyl-2-nonyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages, protecting carbonyl groups from unwanted reactions. This stability is due to the electron-donating effects of the dimethyl and nonyl groups, which enhance the stability of the dioxolane ring .

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler analog without the dimethyl and nonyl substitutions.

    1,3-Dioxane: A six-membered ring analog with similar properties.

    2,2-Dimethyl-1,3-dioxolane: Another analog with different substituents.

Uniqueness: 4,5-Dimethyl-2-nonyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

5421-23-8

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

4,5-dimethyl-2-nonyl-1,3-dioxolane

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14-15-12(2)13(3)16-14/h12-14H,4-11H2,1-3H3

InChI Key

VPTWFAIWRQIKBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1OC(C(O1)C)C

Origin of Product

United States

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